molecular formula C11H9NO3 B1498782 Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate CAS No. 1184920-35-1

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Cat. No.: B1498782
CAS No.: 1184920-35-1
M. Wt: 203.19 g/mol
InChI Key: BQCAZZUXJIYHHO-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is a heterocyclic organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol. This compound is characterized by its isoquinoline core, which is a structural motif commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Biltz synthesis, which involves the reaction of an o-aminobenzaldehyde with a diketone in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding hydroxyl derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.

Scientific Research Applications

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

  • Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is structurally similar to other isoquinoline derivatives, such as Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. its unique substitution pattern at the 6-position distinguishes it from these compounds, leading to different chemical and biological properties.

Comparison with Similar Compounds

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAZZUXJIYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654954
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184920-35-1
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-2H-isoquinolin-1-one (4.00 g, 17.9 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) (750 mg, 0.92 mmol), triethylamine (9.0 mL, 65 mmol) in a Parr bomb add a 1:1 mixture (v/v) of DMF and MeOH. Seal the apparatus and flush with 100 psi of carbon monoxide (3×). Heat the reaction mixture at 70° C. with stifling for 15 h. Remove the solvent in vacuo and wash the residue with MeOH then crystallize from dichloromethane to give 3.11 g of the desired product 1-oxo-1,2-dihydro-isoquinoline-6-carboxylic acid methyl ester as an off white solid in 86% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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